5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
Description
BenchChem offers high-quality 5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-13(7-8-22)16(23)20-17(18-10)26-9-14-19-15(21-25-14)11-3-5-12(24-2)6-4-11/h3-6,22H,7-9H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUQQXQRPDTDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Hydroxyethyl group : Enhances solubility and may influence pharmacokinetics.
- Oxadiazole ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Thiomethyl group : Often associated with improved bioactivity and metabolic stability.
The biological activity of this compound can be attributed to multiple mechanisms:
- Antioxidant Activity : The presence of the oxadiazole moiety is linked to antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like diabetes.
Biological Activity Data
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of related compounds and found that those with oxadiazole rings exhibited significant radical scavenging activity. This suggests that 5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol could similarly protect against oxidative damage in cellular models.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). This indicates potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 3: Antimicrobial Activity
Research has shown that derivatives containing the oxadiazole structure possess broad-spectrum antimicrobial activity. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption : The hydroxyethyl group likely enhances solubility, improving oral bioavailability.
- Metabolism : The thiomethyl group may provide metabolic stability against cytochrome P450 enzymes.
- Toxicity : Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Oxadiazole Formation : React 4-methoxybenzoic acid hydrazide with a nitrile precursor under reflux in ethanol to form the 1,2,4-oxadiazole ring .
Sulfanyl Linkage : Introduce the sulfanyl group via nucleophilic substitution using thiourea or thiol reagents in DMF at 60–80°C .
Pyrimidine Functionalization : Couple the oxadiazole-sulfanyl intermediate with 5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol using EDCI/HOBt catalysis in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (SiO₂, gradient elution) and characterize intermediates by -NMR and HRMS .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (DMSO-) to resolve aromatic protons (δ 7.2–8.1 ppm), oxadiazole carbons (δ 165–170 ppm), and sulfanyl-linked methylene (δ 3.8–4.2 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the oxadiazole-pyrimidine scaffold .
- IR Spectroscopy : Absorbance bands for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) .
Q. How can researchers ensure purity during synthesis, and what analytical standards apply?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .
- Analytical Standards : Compare retention times with certified reference materials (if available) and validate via melting point consistency (±2°C) .
Advanced Research Questions
Q. What experimental strategies are recommended for studying this compound’s bioactivity against enzymatic targets?
- Methodological Answer :
- Enzyme Assays :
Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of serine hydrolases or kinases at varying concentrations (0.1–100 µM) .
Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., COX-2 or EGFR kinase), guided by the oxadiazole and sulfanyl motifs .
- Data Interpretation : Analyze dose-response curves (GraphPad Prism) to calculate IC₅₀ values and compare with structurally related analogs (e.g., pyrimidine sulfides with antimicrobial activity) .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 30 days) with HPLC monitoring. Identify degradation products via LC-MS/MS .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Methodological Answer :
- Biodegradation : Use OECD 301F test (activated sludge, 28 days) to measure % mineralization via CO₂ evolution .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (OECD 201) .
Comparative Analysis of Structurally Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
